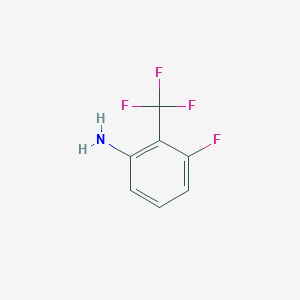

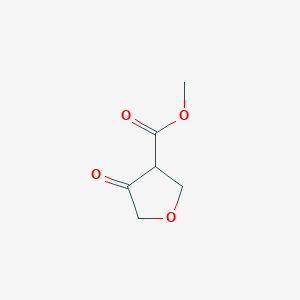

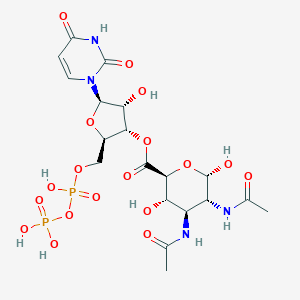

![molecular formula C9H8N2O2 B046324 Acide imidazo[1,2-a]pyridine-3-ylacétique CAS No. 17745-04-9](/img/structure/B46324.png)

Acide imidazo[1,2-a]pyridine-3-ylacétique

Vue d'ensemble

Description

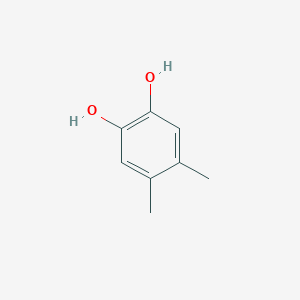

Imidazo[1,2-a]pyridin-3-ylacetic acid, also known as Imidazopyridine, is an organic compound with a unique structure and various applications in the scientific community. It is a heterocyclic compound composed of a nitrogen-containing ring, an oxygen atom, and an acetic acid group. It is used in various scientific fields, such as biochemistry, pharmaceuticals, and organic synthesis. Imidazopyridine has been studied for its potential applications in the treatment of various diseases, including cancer.

Applications De Recherche Scientifique

Synthèse de molécules bioactives

Les dérivés de l'acide imidazo[1,2-a]pyridine-3-ylacétique sont essentiels à la synthèse d'une large gamme de molécules bioactives. Ces dérivés servent d'intermédiaires clés dans les réactions de condensation multicomposants, qui sont essentielles à la création de composés possédant des propriétés antibactériennes , antifongiques , et antivirales . La polyvalence de ces réactions permet la synthèse de molécules complexes qui peuvent être adaptées à des activités biologiques spécifiques.

Applications pharmaceutiques

Dans l'industrie pharmaceutique, les dérivés de l'this compound sont utilisés pour développer des médicaments tels que le zolpidem et l'alpidem . Le zolpidem est généralement prescrit pour le traitement à court terme de l'insomnie, en tirant parti de ses effets hypnotiques en bloquant les récepteurs de l'acide γ-aminobutyrique . Cela met en évidence l'importance du composé dans la création de traitements thérapeutiques avec moins d'effets secondaires que les médicaments traditionnels.

Recherche sur le cancer

La recherche a proposé l'utilisation de dérivés d'imidazo[1,2-a]pyridine dans le traitement du cancer en raison de leurs propriétés anticancéreuses potentielles . Ces composés sont étudiés pour leur capacité à inhiber la croissance des cellules cancéreuses, offrant une voie prometteuse pour le développement de nouvelles thérapies oncologiques.

Traitement des maladies cardiovasculaires

Les dérivés de l'this compound sont également étudiés pour leur application dans le traitement des maladies cardiovasculaires . Leur rôle dans la modulation des voies biologiques liées à la santé cardiaque est particulièrement intéressant, car il pourrait conduire à de nouveaux traitements pour une variété de conditions cardiovasculaires.

Gestion des maladies neurodégénératives

La maladie d'Alzheimer et d'autres maladies neurodégénératives sont un autre domaine où les dérivés d'imidazo[1,2-a]pyridine présentent un potentiel . Les composés sont étudiés pour leurs effets neuroprotecteurs et leur capacité à améliorer les fonctions cognitives chez les personnes atteintes.

Développement de tranquillisants

Les effets tranquillisants des dérivés de l'this compound sont mis à profit dans le développement de nouveaux tranquillisants . Ces composés offrent une alternative aux tranquillisants benzodiazépiniques, en se concentrant sur la réduction des effets secondaires et l'amélioration des résultats pour les patients.

Dispositifs optoélectroniques

<a data-citationid="636d192c-11b0-ff77-629e-bc62137b3b93-41-group" h="ID=SERP,5017.1" href="https://link.springer.com/article/10.1007/s10593-019-02432-6

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridin-3-ylacetic acid derivatives are most widely used in medicine, which include zolpidem and alpidem . The primary target of these compounds is the γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The hypnotic effect of imidazo[1,2-a]pyridin-3-ylacetic acid derivatives, such as zolpidem, is based on blocking GABA receptors . By binding to these receptors, these compounds increase the inhibitory effects of GABA neurotransmission, leading to sedative and anxiolytic effects .

Biochemical Pathways

The action of imidazo[1,2-a]pyridin-3-ylacetic acid derivatives on GABA receptors affects several biochemical pathways. The increased inhibitory neurotransmission can lead to a decrease in neuronal excitability, affecting various functions such as sleep regulation, muscle relaxation, and anxiety reduction .

Result of Action

The molecular and cellular effects of imidazo[1,2-a]pyridin-3-ylacetic acid’s action are primarily related to its impact on GABA receptors. By blocking these receptors, the compounds can induce sedative effects, making them useful for treating conditions like insomnia . They are also reported to have fewer side effects compared to classical benzodiazepine tranquilizers .

Orientations Futures

Imidazo[1,2-a]pyridin-3-ylacetic acid and similar compounds have potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-a]pyridin-3-ylacetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. It also interacts with γ-aminobutyric acid (GABA) receptors, similar to the way zolpidem, a derivative of imidazo[1,2-a]pyridin-3-ylacetic acid, functions . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and neurotransmission.

Cellular Effects

Imidazo[1,2-a]pyridin-3-ylacetic acid affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced production of pro-inflammatory cytokines. Additionally, imidazo[1,2-a]pyridin-3-ylacetic acid can impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of imidazo[1,2-a]pyridin-3-ylacetic acid involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, the compound’s interaction with GABA receptors results in the inhibition of neurotransmitter release, which has a calming effect on the nervous system. Furthermore, imidazo[1,2-a]pyridin-3-ylacetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[1,2-a]pyridin-3-ylacetic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that imidazo[1,2-a]pyridin-3-ylacetic acid can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-proliferative activities .

Dosage Effects in Animal Models

The effects of imidazo[1,2-a]pyridin-3-ylacetic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anxiolytic effects without significant toxicity. At higher doses, it can cause adverse effects such as sedation and gastrointestinal disturbances. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Imidazo[1,2-a]pyridin-3-ylacetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, imidazo[1,2-a]pyridin-3-ylacetic acid is transported and distributed through various mechanisms. It can bind to transport proteins that facilitate its movement across cell membranes. Once inside the cells, the compound can accumulate in specific tissues, depending on its affinity for different cellular components. This distribution pattern is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

Imidazo[1,2-a]pyridin-3-ylacetic acid localizes to specific subcellular compartments, where it exerts its effects. It can be directed to particular organelles through targeting signals or post-translational modifications. For instance, the compound may accumulate in the mitochondria, influencing cellular energy metabolism, or in the nucleus, where it can affect gene expression by interacting with DNA and transcription factors .

Propriétés

IUPAC Name |

2-imidazo[1,2-a]pyridin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBVKRNOISRONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170311 | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17745-04-9 | |

| Record name | Imidazo[1,2-a]pyridine-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17745-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

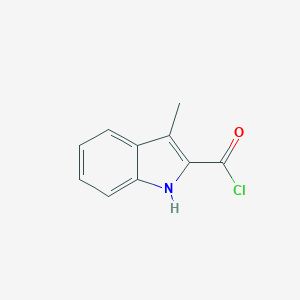

![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)